![molecular formula C11H14ClNO2 B3000648 2-chloro-N-(2-ethoxybenzyl)acetamide CAS No. 81494-06-6](/img/structure/B3000648.png)
2-chloro-N-(2-ethoxybenzyl)acetamide
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Overview
Description
2-chloro-N-(2-ethoxybenzyl)acetamide is a chemical compound with a molecular formula of C11H14ClNO2 . It contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-ethoxybenzyl)acetamide includes a six-membered aromatic ring, an ether group, and a secondary amide group . The molecule contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds .Scientific Research Applications
Antimicrobial Activity
One of the significant applications of 2-chloro-N-(2-ethoxybenzyl)acetamide is its use in the synthesis of new amino-acid derivatives of 9,10-anthraquinone . These compounds have demonstrated antimicrobial actions, showing antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Antitumor Activity
The synthesized amino acid derivatives of 9,10-anthraquinone have also shown potential for antitumor activity . This suggests that 2-chloro-N-(2-ethoxybenzyl)acetamide could be used in the development of new antitumor agents .
Antioxidant Actions
In addition to their antimicrobial and antitumor activities, these amino acid derivatives have also been identified for further study of their antioxidant actions . This indicates that 2-chloro-N-(2-ethoxybenzyl)acetamide could play a role in the synthesis of antioxidants .
Antibacterial Activity
2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, which are synthesized from 2-chloro-N-(2-ethoxybenzyl)acetamide, have shown appreciable antibacterial activity against both Gram-positive bacteria (B. subtilis and S. Aureus) and Gram-negative bacteria (E. coli) .
Antifungal Activity
Although the synthesized 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide did not exhibit any potential antifungal activity , the amino-acid derivatives of 9,10-anthraquinone synthesized from 2-chloro-N-(2-ethoxybenzyl)acetamide demonstrated antifungal activity against Aspergillus niger and Candida tenuis .
Synthesis of Novel Compounds
2-chloro-N-(2-ethoxybenzyl)acetamide is used in the synthesis of novel compounds of 2-chloro (N-aryl substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol . These novel compounds could potentially have a wide range of applications in scientific research .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(2-ethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-10-6-4-3-5-9(10)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCJSJVZLWDOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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